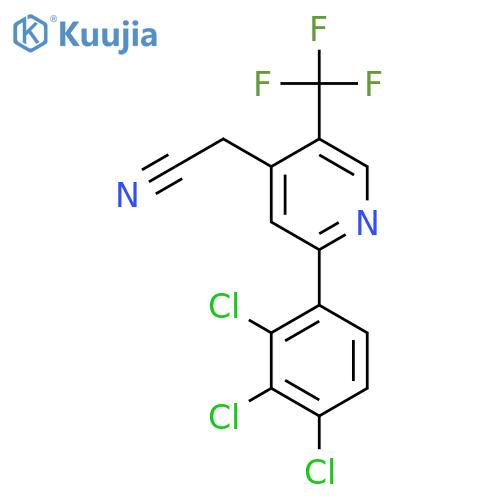Cas no 1361541-86-7 (2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile)

1361541-86-7 structure
商品名:2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile
CAS番号:1361541-86-7
MF:C14H6Cl3F3N2
メガワット:365.565050601959
CID:4967099
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile
-
- インチ: 1S/C14H6Cl3F3N2/c15-10-2-1-8(12(16)13(10)17)11-5-7(3-4-21)9(6-22-11)14(18,19)20/h1-2,5-6H,3H2
- InChIKey: GDSQYUPQOPNMID-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C1C=C(CC#N)C(C(F)(F)F)=CN=1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 363.954866 g/mol
- どういたいしつりょう: 363.954866 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 437
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 4.9
- ぶんしりょう: 365.6
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013030751-250mg |
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile |
1361541-86-7 | 97% | 250mg |
470.40 USD | 2021-06-22 | |
| Alichem | A013030751-1g |
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile |
1361541-86-7 | 97% | 1g |
1,475.10 USD | 2021-06-22 | |
| Alichem | A013030751-500mg |
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile |
1361541-86-7 | 97% | 500mg |
823.15 USD | 2021-06-22 |
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile 関連文献
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
1361541-86-7 (2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile) 関連製品
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
